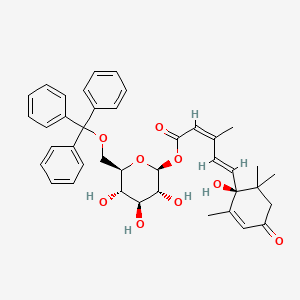![molecular formula C30H38N8Na2O19S5 B13859033 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B13859033.png)
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt: is a complex chemical compound primarily used as a crosslinking agent in biochemical and molecular biology research. This compound is known for its ability to form stable amide bonds with primary amines, making it useful for protein-protein and protein-DNA interactions studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Biotinylamidoethyl]-dithiopropionamido]-3,7-diaza-4,6-diketononanoic Acid Bis-N-sulfosuccinimidyl Ester Disodium Salt involves multiple steps:
Formation of the Biotinylamidoethyl Intermediate: This step involves the reaction of biotin with an amine-containing compound to form the biotinylamidoethyl intermediate.
Dithiopropionamido Formation: The biotinylamidoethyl intermediate is then reacted with a dithiopropionic acid derivative to form the dithiopropionamido compound.
Diaza-diketononanoic Acid Formation: The dithiopropionamido compound is further reacted with diaza-diketononanoic acid to form the final compound.
Bis-N-sulfosuccinimidyl Ester Formation: The final step involves the reaction of the diaza-diketononanoic acid derivative with N-hydroxysulfosuccinimide to form the bis-N-sulfosuccinimidyl ester disodium salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound undergoes substitution reactions with primary amines to form stable amide bonds.
Oxidation and Reduction Reactions: The dithiopropionamido group can undergo oxidation and reduction reactions, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions:
Primary Amines: Used in substitution reactions to form amide bonds.
Oxidizing Agents: Used to oxidize the dithiopropionamido group.
Reducing Agents: Used to reduce the dithiopropionamido group.
Major Products:
Amide Bonds: Formed through substitution reactions with primary amines.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions of the dithiopropionamido group.
Aplicaciones Científicas De Investigación
Chemistry:
Crosslinking Agent: Used to study protein-protein and protein-DNA interactions by forming stable amide bonds.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Surface Labeling: Used to label cell surface proteins for studying cell signaling and interactions.
Medicine:
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating drugs to biotinylated compounds.
Diagnostic Imaging: Used in diagnostic imaging techniques to label and detect specific biomolecules.
Industry:
Biotechnology: Used in the production of biotinylated proteins and peptides for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents.
Mecanismo De Acción
The compound exerts its effects by forming stable amide bonds with primary amines present in proteins and other biomolecules. The biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling detection and purification of labeled biomolecules. The dithiopropionamido group provides additional stability and reactivity, allowing for further modifications and interactions.
Comparación Con Compuestos Similares
Bis(sulfosuccinimidyl)suberate (BS3): A similar crosslinking agent used for protein-protein interactions.
Disuccinimidyl suberate (DSS): Another crosslinking agent with similar properties but less water solubility.
Uniqueness:
Water Solubility: The bis-N-sulfosuccinimidyl ester disodium salt form of the compound is highly water-soluble, making it suitable for aqueous reactions.
Biotinylation: The presence of the biotinylamidoethyl group allows for specific binding to avidin or streptavidin, enabling easy detection and purification.
This compound’s unique combination of water solubility, biotinylation, and crosslinking capabilities makes it a valuable tool in biochemical and molecular biology research.
Propiedades
Fórmula molecular |
C30H38N8Na2O19S5 |
|---|---|
Peso molecular |
1021.0 g/mol |
Nombre IUPAC |
disodium;1-[2-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-[[2-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-2-oxoethyl]amino]-3-oxopropanoyl]amino]acetyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C30H40N8O19S5.2Na/c39-18(4-2-1-3-15-24-14(13-58-15)34-30(49)36-24)31-6-8-60-59-7-5-19(40)35-25(26(45)32-11-22(43)56-37-20(41)9-16(28(37)47)61(50,51)52)27(46)33-12-23(44)57-38-21(42)10-17(29(38)48)62(53,54)55;;/h14-17,24-25H,1-13H2,(H,31,39)(H,32,45)(H,33,46)(H,35,40)(H2,34,36,49)(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2/t14-,15-,16?,17?,24-,25?;;/m0../s1 |
Clave InChI |
MRMPCQGYPRRPOS-CRHDPKNCSA-L |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])C(=O)NCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])NC(=O)N2.[Na+].[Na+] |
SMILES canónico |
C1C(C(=O)N(C1=O)OC(=O)CNC(=O)C(C(=O)NCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])NC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


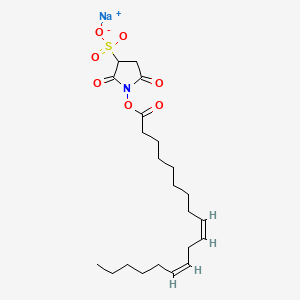
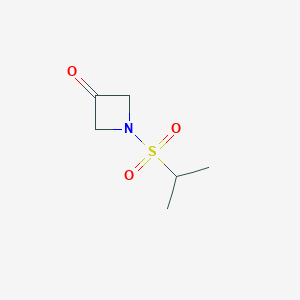
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

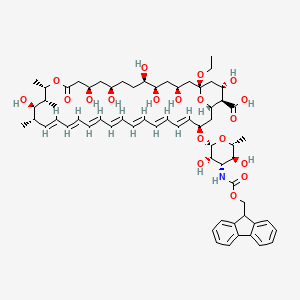

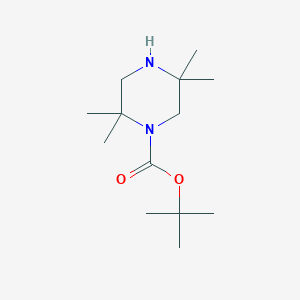
![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
![4-benzyl-3-[(E)-2-methylbut-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B13859022.png)
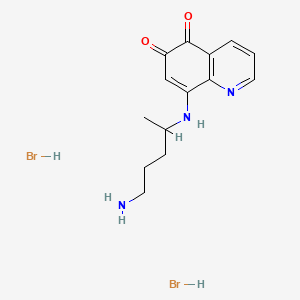
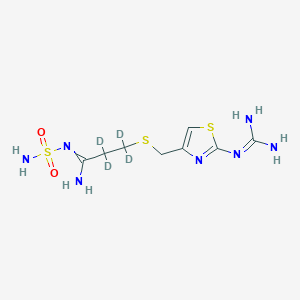
![5-Pentyl-2-[4-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13859044.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
